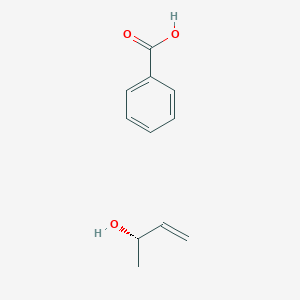![molecular formula C19H35NO2Si2 B14369345 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide CAS No. 90359-74-3](/img/structure/B14369345.png)
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is a complex organic compound characterized by the presence of a bis(trimethylsilyl)methyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide typically involves the reaction of a benzamide derivative with bis(trimethylsilyl)methyl reagents. One common method includes the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the benzamide, followed by the addition of bis(trimethylsilyl)methyl chloride. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Trimethylsilyl chloride in dichloromethane or bis(trimethylsilyl)acetamide in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: Used as a non-nucleophilic base in organic synthesis.
Chlorobis(trimethylsilyl)methane: Utilized in the synthesis of bis(trimethylsilyl)allyl compounds.
Metal bis(trimethylsilyl)amides: Coordination complexes with various metals, used in catalysis and materials science.
Uniqueness
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it particularly valuable in complex organic syntheses where selective reactions are required.
特性
CAS番号 |
90359-74-3 |
|---|---|
分子式 |
C19H35NO2Si2 |
分子量 |
365.7 g/mol |
IUPAC名 |
2-[bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide |
InChI |
InChI=1S/C19H35NO2Si2/c1-10-20(11-2)18(21)16-13-12-15(22-3)14-17(16)19(23(4,5)6)24(7,8)9/h12-14,19H,10-11H2,1-9H3 |
InChIキー |
YNMDZASFKRIMBO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)




![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)




